4-Mercapto-3,5-dimethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Mercapto-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol . It is characterized by the presence of a mercapto group (-SH) and two methoxy groups (-OCH₃) attached to a benzaldehyde core. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a thiol group is introduced to the benzaldehyde ring under controlled conditions .
Industrial Production Methods
While specific industrial production methods for 4-Mercapto-3,5-dimethoxybenzaldehyde are not widely documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Mercapto-3,5-dimethoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thiolated or aminated benzaldehyde derivatives.
Scientific Research Applications
4-Mercapto-3,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antifungal properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Mercapto-3,5-dimethoxybenzaldehyde involves its interaction with cellular antioxidation systems. It acts as a redox-active compound, disrupting the balance of reactive oxygen species (ROS) within cells. This disruption can lead to oxidative stress and cell death, making it a potential antifungal agent . The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzaldehyde: Lacks the mercapto group, making it less reactive in certain redox reactions.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains a hydroxyl group instead of a mercapto group, leading to different chemical properties and reactivity.
2,4-Dimethoxybenzaldehyde: Differently substituted benzaldehyde with distinct reactivity patterns.
Uniqueness
4-Mercapto-3,5-dimethoxybenzaldehyde is unique due to the presence of the mercapto group, which imparts distinct redox properties and reactivity. This makes it particularly useful in applications requiring redox-active compounds, such as antifungal research .
Properties
Molecular Formula |
C9H10O3S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
3,5-dimethoxy-4-sulfanylbenzaldehyde |
InChI |
InChI=1S/C9H10O3S/c1-11-7-3-6(5-10)4-8(12-2)9(7)13/h3-5,13H,1-2H3 |
InChI Key |
DPCJJVDRQBZPOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1S)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.